2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline
Description
Properties
CAS No. |
734546-73-7 |
|---|---|
Molecular Formula |
C17H19ClN2O3S |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-5-piperidin-1-ylsulfonylaniline |
InChI |
InChI=1S/C17H19ClN2O3S/c18-13-4-6-14(7-5-13)23-17-9-8-15(12-16(17)19)24(21,22)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11,19H2 |
InChI Key |
QKFYVRLUWICUGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with an appropriate reagent to introduce the phenoxy group.
Piperidine Sulfonylation: The next step involves the sulfonylation of piperidine using a sulfonyl chloride reagent to form piperidine-1-sulfonyl chloride.
Coupling Reaction: The final step is the coupling of the 4-chlorophenoxy intermediate with piperidine-1-sulfonyl chloride in the presence of a base to yield 2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline is best understood through comparison with analogs. Below is a detailed analysis of structurally related compounds:
Table 1: Comparative Analysis of Key Compounds
*Calculated based on molecular formula.
Key Observations :
Substituent Effects: Electron-Withdrawing Groups (CF₃, NO₂): Compounds like 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline exhibit increased lipophilicity and stability, making them suitable for agrochemicals . In contrast, the nitro group in 5-Nitro-2-(piperidin-1-yl)aniline may facilitate reduction reactions for further derivatization . Sulfonamide vs.
Synthetic Methods :
- Microwave-assisted synthesis (as described in ) significantly improves yields (e.g., 85–95%) and reduces reaction times (15 minutes vs. hours) for similar triazole derivatives, suggesting its applicability to the target compound .
Applications :
- The trifluoromethyl-substituted analogs (CAS 349-20-2, 565166-66-7) are primarily used in industrial applications (e.g., pigments), whereas sulfonamide-containing compounds (e.g., the target compound) are more likely to be explored in drug discovery due to their bioactivity .
Research Findings and Limitations
- Gaps in Data: Safety and pharmacokinetic data for the target compound are absent in the provided evidence. However, analogs like 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline highlight the need for rigorous toxicity studies .
- Structural Optimization : Replacing the trifluoromethyl group with a piperidine sulfonyl moiety (as in the target compound) could balance lipophilicity and solubility, a critical factor in drug design.
Biological Activity
2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chlorophenoxy group, a piperidine ring, and a sulfonyl group attached to an aniline moiety, suggest diverse biological activities. This article reviews current research findings regarding its biological activity, particularly focusing on antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical formula of 2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline is CHClNOS, with the CAS number 734546-73-7. The compound's structure allows for various interactions with biological targets, making it a subject of interest in drug development.
Antimicrobial Activity
Recent studies have indicated that 2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline exhibits antimicrobial properties. In vitro assays have demonstrated effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Salmonella Typhi | 32 µg/mL |
These results suggest that the compound may serve as a potential candidate for the development of new antimicrobial agents .
Anticancer Activity
The anticancer properties of 2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline have also been explored. Studies indicate that the compound can induce apoptosis in cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The observed IC values for these cell lines were:
| Cell Line | IC (µM) |
|---|---|
| A-431 | 15 |
| Jurkat | 10 |
Mechanistic studies suggest that this compound may act through the modulation of specific signaling pathways associated with cell survival and proliferation .
The biological activity of 2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline is thought to involve interactions with specific enzymes or receptors. Preliminary research indicates that it may inhibit certain enzymes linked to bacterial resistance mechanisms and cancer cell growth. Further studies are needed to elucidate the precise molecular targets and pathways involved in its action.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the piperidine core and the sulfonyl group can enhance biological activity. For example, substituents on the chlorophenoxy group have been shown to influence both antimicrobial and anticancer efficacy. Compounds with electron-withdrawing groups tend to exhibit increased potency against both bacterial strains and cancer cells .
Case Studies
In one notable study, a series of analogs were synthesized based on the structure of 2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline. These analogs were evaluated for their antibacterial and anticancer activities. The results indicated that certain modifications led to compounds with significantly improved biological profiles, highlighting the importance of SAR in drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Chlorophenoxy)-5-(piperidine-1-sulfonyl)aniline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis can be approached via sulfonylation of a precursor aniline. For example, piperidine sulfonyl chloride may react with a 5-amino-2-(4-chlorophenoxy)aniline intermediate under basic conditions (e.g., NaOH in dichloromethane) . Purification steps often involve column chromatography or recrystallization. Reaction optimization should focus on controlling stoichiometry (e.g., molar ratios of sulfonyl chloride to amine) and temperature (typically 0–25°C to minimize side reactions) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can overlapping signals in aromatic regions be resolved?
- Methodological Answer : ¹H/¹³C NMR and IR spectroscopy are critical. For NMR, use high-field instruments (≥400 MHz) and heteronuclear correlation experiments (HSQC, HMBC) to assign aromatic protons. Overlapping signals in the aromatic region (common in chlorophenoxy derivatives) can be resolved using 2D NMR techniques like COSY or NOESY . IR can confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .
Q. How can purity be assessed, and what analytical methods ensure batch-to-batch consistency?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm) is recommended. Mobile phases often combine methanol with buffered solutions (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) to improve peak resolution . Purity ≥95% is typical for research-grade material, validated via melting point analysis and elemental composition (CHNS/O) .
Advanced Research Questions
Q. What computational methods (e.g., DFT, molecular docking) are suitable for studying the electronic properties and bioactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) can optimize the molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity . Molecular docking with proteins (e.g., carbonic anhydrase II/IX) requires preparing the ligand (protonation states, tautomers) and using software like AutoDock Vina. Binding affinities (ΔG) and interaction maps (hydrogen bonds, hydrophobic contacts) should be validated against crystallographic data .
Q. How can discrepancies between experimental and computational data (e.g., bond lengths, electronic spectra) be resolved?
- Methodological Answer : Compare X-ray crystallographic data (e.g., unit cell parameters, bond angles) with DFT-optimized structures. For example, orthorhombic crystal systems (Pbca space group, a = 11.1747 Å, b = 10.4850 Å) provide reference metrics . Adjust computational parameters (basis sets, solvation models) to align theoretical UV-Vis spectra with experimental data .
Q. What strategies mitigate challenges in synthesizing analogs with modified sulfonamide or phenoxy groups?
- Methodological Answer : For sulfonamide analogs, replace piperidine with other amines (e.g., pyrrolidine) and monitor reaction progress via TLC. For phenoxy modifications, introduce substituents via nucleophilic aromatic substitution (e.g., using K₂CO₃ in DMF at 80°C). Monitor regioselectivity using LC-MS to avoid byproducts like regioisomeric chlorophenoxy derivatives .
Q. How can reaction mechanisms for key steps (e.g., sulfonylation, cyclization) be elucidated?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ³⁴S) to track sulfonylation pathways. Kinetic studies (variable-temperature NMR) can identify intermediates. For cyclization reactions, probe transition states using computational tools (e.g., Gaussian) and compare with experimental activation energies .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing biological activity data (e.g., IC₅₀) of this compound and its derivatives?
- Methodological Answer : Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values from dose-response curves. Employ multivariate analysis (PCA or PLS) to correlate structural features (e.g., logP, polar surface area) with activity. Validate models using leave-one-out cross-validation .
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing by storing samples at 40°C/75% RH for 1–3 months. Analyze degradation products via LC-MS and identify hydrolytic pathways (e.g., cleavage of sulfonamide bonds in acidic conditions). Use Arrhenius plots to extrapolate shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
